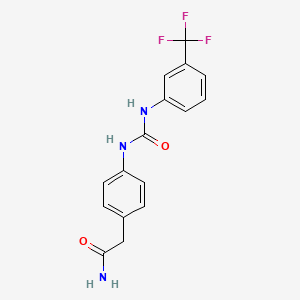

2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide

Description

2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide is a urea-linked phenylacetamide derivative featuring a trifluoromethyl (-CF₃) substituent on the distal aromatic ring. The core structure consists of:

- Acetamide moiety (CH₂CONH₂) at the 2-position of the central phenyl ring.

- Ureido bridge (-NHCONH-) connecting the central phenyl ring to a 3-(trifluoromethyl)phenyl group.

This compound’s design integrates lipophilic (trifluoromethyl) and hydrogen-bonding (urea, acetamide) functionalities, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-2-1-3-13(9-11)22-15(24)21-12-6-4-10(5-7-12)8-14(20)23/h1-7,9H,8H2,(H2,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVPWDNKWOOAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide typically involves the reaction of 3-(3-(Trifluoromethyl)phenyl)isocyanate with 4-aminophenylacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules, enabling the development of new chemical entities with tailored properties.

Biology

- Enzyme Inhibition : Research has indicated that it may act as an enzyme inhibitor or receptor modulator, potentially impacting metabolic pathways and signaling mechanisms.

Medicine

- Therapeutic Potential : Investigated for its efficacy in treating various diseases, including:

- Cancer : Studies suggest potential anti-cancer properties through modulation of specific pathways.

- Inflammatory Conditions : Its ability to influence inflammatory responses is under exploration.

Industry

- Advanced Materials Development : Utilized in creating advanced materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Case Studies

-

Enzyme Inhibition Study :

- A study conducted on the inhibitory effects of 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide on specific enzymes showed promising results, indicating potential therapeutic applications in metabolic diseases.

-

Cancer Treatment Exploration :

- Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its role as a lead compound for drug development.

-

Material Science Application :

- An industrial application study demonstrated how this compound could enhance the properties of polymer matrices, improving their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Detailed Analysis of Analogous Features

Trifluoromethyl vs. Trifluoromethoxy Groups

- Target Compound : The -CF₃ group enhances lipophilicity and metabolic stability compared to -OCH₃ or -Cl .

- Compound 10e () : Retains -CF₃ but incorporates a thiazole ring and piperazine, which may improve solubility and target binding.

Role of Heterocycles

- Thiazole in 10e and 897613-92-2 : Introduces aromatic heterocyclic character, which can enhance π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

Ureido Linkage Modifications

- Sorafenib Tosylate () : Shares the urea bridge but connects to a 4-chloro-3-(trifluoromethyl)phenyl group. The -Cl substituent may improve hydrophobic interactions in kinase binding pockets .

- Compound 897613-92-2 : Substitutes the distal phenyl with a 2-methoxyphenyl group, which could reduce steric hindrance compared to -CF₃ .

Pharmacological Implications

- Sorafenib’s Success : Demonstrates the therapeutic relevance of trifluoromethylphenyl-urea scaffolds in oncology. The target compound’s acetamide group may offer alternative hydrogen-bonding interactions for target selectivity .

- Compound 10e’s High Yield : Suggests synthetic feasibility for derivatives with extended moieties (e.g., thiazole-piperazine), though ester groups may require hydrolysis for activation .

Biological Activity

2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural characteristics and biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide, with the molecular formula and a molecular weight of approximately 367.3 g/mol. The synthesis typically involves the reaction of 3-(3-(trifluoromethyl)phenyl)isocyanate with 4-aminophenylacetic acid under controlled conditions using organic solvents like dichloromethane or tetrahydrofuran, often facilitated by bases such as triethylamine .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibition against c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GISTs). This compound showed single-digit nanomolar potency against both wild-type c-KIT and several drug-resistant mutants .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest it may interact effectively with various biological targets, potentially modulating enzymatic activities associated with disease processes. For example, structure-activity relationship (SAR) studies have shown that modifications in the trifluoromethyl group can enhance inhibitory potency .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been explored for anti-inflammatory applications. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

- Study on c-KIT Inhibition : A study focusing on the inhibition of c-KIT kinase revealed that derivatives of this compound could effectively target mutant forms of the kinase that are resistant to traditional therapies. This highlights the compound's potential as a new therapeutic candidate for GISTs .

- Enzyme Modulation : Another research effort explored how variations in the compound's structure influenced its ability to inhibit specific enzymes involved in cancer progression. The findings indicated that certain modifications could significantly enhance biological activity, paving the way for optimized drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2-(3-(trifluoromethyl)phenyl)ureidoacetic acid | Moderate antitumor activity | Effective against certain cancer cell lines |

| 4-Chloro-3-(trifluoromethyl)phenylurea | Strong c-KIT inhibition | Potent against drug-resistant mutants |

| N-(thiophen-2-ylmethyl)-2-acetamide | Anti-inflammatory | Reduces cytokine production in vitro |

Q & A

Q. What are the recommended synthetic routes for 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide, and how can yield optimization be addressed?

Synthesis of structurally analogous acetamide derivatives often involves multi-step protocols. For example, the synthesis of AZD8931 (a related quinazoline-acetamide compound) required 11 steps starting from nitrobenzoate precursors and 2-chloro-N-methylacetamide, with overall yields of 2–5% . Key challenges include optimizing coupling reactions (e.g., ureido bond formation) and purification of intermediates. Methodological improvements could involve:

- Parallel synthesis for rapid screening of coupling reagents (e.g., HATU vs. EDCI).

- Microwave-assisted synthesis to accelerate reaction kinetics for trifluoromethylphenyl intermediates.

- Chromatographic purification (e.g., flash chromatography with gradient elution) to isolate ureido-phenyl intermediates.

Q. How can researchers validate the structural identity and purity of this compound?

Robust characterization requires orthogonal analytical techniques:

- NMR spectroscopy : Confirm the presence of trifluoromethyl groups via NMR (δ ~ -60 ppm for CF) and ureido protons via NMR (δ 8–10 ppm for NH groups) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular weight verification .

- Elemental analysis : Validate C, H, N, and F content against theoretical values .

Q. What solubility and stability data are critical for designing in vitro assays?

- Solubility : Screen in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-vis spectroscopy. Note discrepancies between predicted (e.g., LogP ~3.5) and experimental solubility due to crystallinity .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic degradation of the acetamide or ureido bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO) to assess effects on target binding .

- Ureido linker alternatives : Test thiourea or carbamate analogs to evaluate metabolic stability .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., kinases or GPCRs) .

Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?

Adopt methodologies from long-term environmental studies, such as:

- Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light (OECD Guideline 111) .

- Biotic transformation : Use soil microcosms or activated sludge to track metabolite formation (e.g., phenylurea derivatives) via LC-QTOF-MS .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), noting the CF group’s potential bioaccumulation .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .

- Metabolite profiling : Identify active metabolites (e.g., deacetylated or hydroxylated products) that may contribute to observed effects .

- Positive controls : Include reference compounds (e.g., kinase inhibitors for enzyme assays) to calibrate potency .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies, with serial blood sampling and LC-MS/MS quantification .

- Toxicology : Conduct 28-day repeat-dose studies (OECD 407) to assess hepatic/renal toxicity linked to trifluoromethyl metabolites .

- Disease models : Test efficacy in xenograft models (e.g., HT-29 colon cancer) if preliminary in vitro data suggests antiproliferative activity .

Q. What analytical strategies address batch-to-batch variability in pharmacological studies?

- Quality control (QC) protocols : Implement USP/EP-complitory methods, including residual solvent analysis (GC-MS) and chiral purity assessment (if applicable) .

- Stability-indicating assays : Use forced degradation (acid/base/oxidative stress) to validate HPLC methods for detecting impurities .

- Inter-laboratory validation : Share reference standards with collaborating labs to harmonize data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.